

Quinoxalin-2-amine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Quinoxalin-2-amine

Cat. No.: B120755

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For immediate release: A comprehensive technical overview of **Quinoxalin-2-amine**, including its chemical identifiers, synthetic protocols, and biological significance, particularly focusing on its role in modulating key signaling pathways relevant to drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Data Summary

Quantitative data for **Quinoxalin-2-amine** is summarized in the table below, providing a quick reference for key identifiers and properties.

Parameter	Value	Reference
IUPAC Name	quinoxalin-2-amine	[1][2]
CAS Number	5424-05-5	[2][3][4]
Molecular Formula	C ₈ H ₇ N ₃	[1]
Molecular Weight	145.165 g/mol	[1]
Synonyms	2-Aminoquinoxaline, 2-quinoxalinyllamine	[2][3]

Synthetic Protocols

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. A general and efficient method for the preparation of quinoxalines involves the condensation of 1,2-diamines with α -dicarbonyl compounds.

Example Protocol: Synthesis of 2-Phenylquinoxaline

This protocol describes a simple and efficient methodology for the preparation of a quinoxaline derivative using pyridine as a catalyst.^[5]

Materials:

- 1,2-diaminobenzene
- Phenacyl bromide
- Pyridine
- Tetrahydrofuran (THF)

Procedure:

- An equimolar amount of 1,2-diaminobenzene and phenacyl bromide are reacted in tetrahydrofuran.
- Pyridine is added to the mixture as a catalyst.
- The reaction is carried out at room temperature and is typically complete within 2 hours.
- The resulting product, 2-phenylquinoxaline, is then isolated.

This method is noted for its simplicity, clean reaction profile, and applicability to a variety of reactants.^[5]

Biological Activity and Signaling Pathways

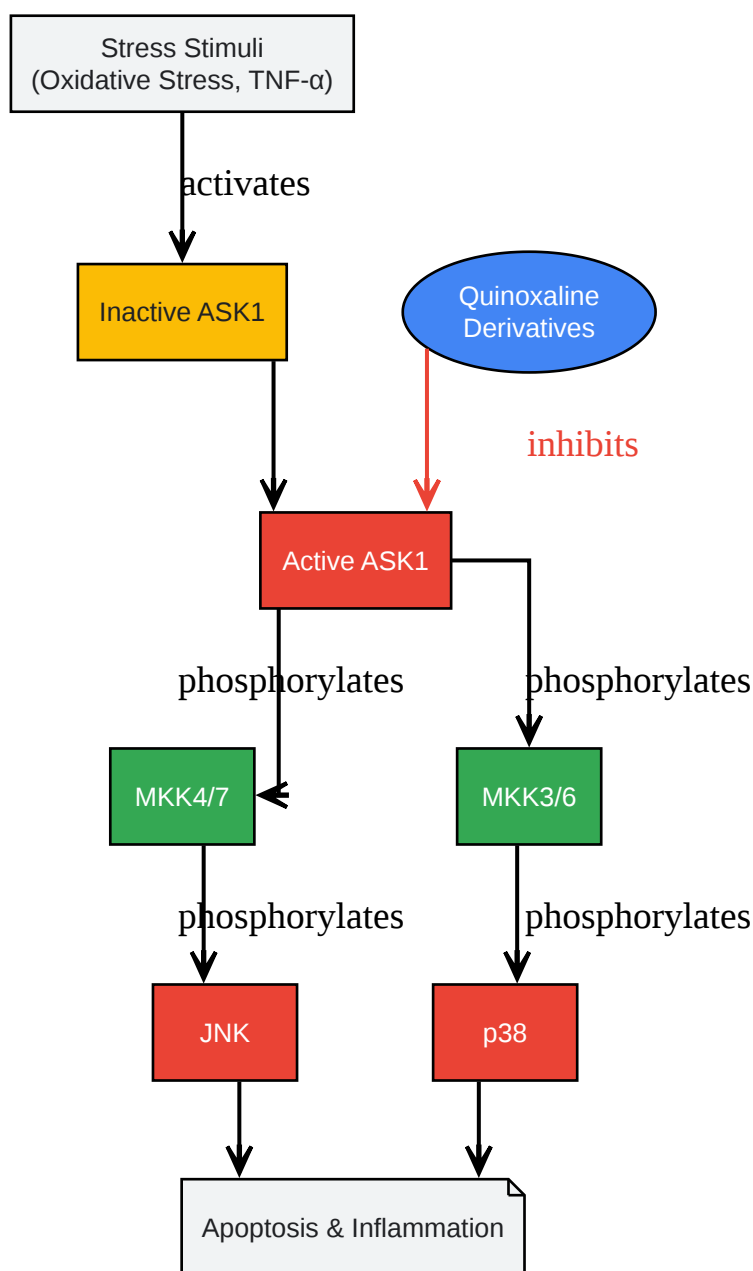
Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.^[6] A notable area of research is their activity as kinase inhibitors.

Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)

Certain quinoxaline derivatives have been identified as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.^{[7][8]} ASK1 is activated by various stressors, such as oxidative stress and inflammatory cytokines, and its activation leads to a downstream cascade involving MKK3/6 and MKK4/7, which in turn activate p38 and JNK, respectively. This pathway is implicated in apoptosis, inflammation, and fibrosis.^[7]

The inhibition of ASK1 by quinoxaline derivatives presents a promising therapeutic strategy for diseases where this pathway is dysregulated, such as non-alcoholic steatohepatitis (NASH) and other inflammatory conditions.^{[7][8]}

Below is a diagram illustrating the ASK1 signaling pathway and the point of inhibition by quinoxaline derivatives.



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Caption: ASK1 signaling pathway and inhibition by quinoxaline derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel quinoxaline derivatives, standardized in vitro assays are crucial. The following are generalized protocols for evaluating anticancer activity.

Protocol 1: Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

- Cancer cell line (e.g., MCF-7, HCT-116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compound (quinoxaline derivative) dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- 96-well plates
- Plate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative. Include a vehicle control (solvent only).
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[\[9\]](#)

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of a compound against a specific kinase, such as ASK1.

Materials:

- Recombinant human kinase (e.g., GSK-3 β)
- Kinase substrate
- ATP
- Test compound (quinoxaline derivative)
- Assay buffer
- Detection reagent (e.g., Z'-LYTE™ Kinase Assay Kit)
- Microplate reader

Procedure:

- Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the test compound in the assay buffer.
- Initiation: Start the kinase reaction by adding ATP.
- Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.
- Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a fluorescence-based readout.
- Measurement: Measure the signal using a microplate reader.
- Data Analysis: The inhibitory activity is determined by the change in signal relative to the control (no inhibitor). The IC₅₀ value is calculated from a dose-response curve.[\[10\]](#)

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